molecular formula C20H18ClN3O2 B2800834 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921872-82-4

2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2800834
CAS No.: 921872-82-4
M. Wt: 367.83
InChI Key: WHYDFYRMPXNCTR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a synthetic small molecule featuring a pyridazinone core linked to a 4-chlorophenyl acetamide group via an ethyl chain. This structure is of significant interest in medicinal chemistry research, particularly in the exploration of novel bioactive compounds. The pyridazinone scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential. Scientific literature has documented that pyridazinone derivatives exhibit a wide range of biological activities, including antioxidant, antibacterial, antifungal, and anti-inflammatory effects . Furthermore, related arylacetamide-pyridazinone hybrids have been investigated as potent agonists for Formyl Peptide Receptors (FPRs), which are G-protein-coupled receptors involved in the regulation of inflammatory processes . The integration of the 4-chlorophenyl group is a common strategy in medicinal chemistry, as halogenated aromatic rings can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . This compound is provided For Research Use Only and is intended for in vitro applications to aid in the study of structure-activity relationships, receptor-ligand interactions, and for screening in high-throughput assay systems to identify new therapeutic leads. Researchers can utilize this molecule as a key intermediate or reference standard in developing novel agents for various disease models.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYDFYRMPXNCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Acetamide Group

The acetamide moiety undergoes characteristic nucleophilic substitution and hydrolysis reactions:

Reaction TypeConditions & ReagentsOutcomeSource Citation
Acid-Catalyzed HydrolysisHCl (37%), reflux, 1 hrCleavage to carboxylic acid (2-(4-chlorophenyl)acetic acid) and amine
Base-Promoted HydrolysisNaOH (1M), 60°C, 4 hrFormation of sodium carboxylate and ethylenediamine derivative
Condensation with AminesEDCI/DMAP in DCM, room temperatureFormation of substituted urea or thiourea derivatives

Electrophilic Substitution at the 4-Chlorophenyl Ring

The electron-withdrawing chloro group directs electrophilic attacks to specific positions:

Reaction TypeConditions & ReagentsOutcomeSource Citation
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrMeta-nitro substitution
SulfonationFuming H₂SO₄, 50°C, 3 hrPara-sulfonic acid formation
Halogenation (Bromination)Br₂/FeBr₃, CHCl₃, refluxOrtho-bromo derivative

Redox Reactions at the Pyridazinone Core

The 6-oxo-3-phenylpyridazin-1(6H)-yl group participates in reduction and oxidation processes:

Reaction TypeConditions & ReagentsOutcomeSource Citation
Reduction (Catalytic)H₂ (1 atm), Pd/C, ethanol, 25°CSaturation of pyridazine ring to piperazine analog
OxidationKMnO₄ (aq), 70°C, 6 hrCleavage of pyridazine ring to dicarboxylic acid

Coupling Reactions via the Ethylenediamine Linker

The ethylenediamine bridge facilitates cross-coupling and cyclization:

Reaction TypeConditions & ReagentsOutcomeSource Citation
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneArylation at the terminal amine
CyclocondensationHydrazine hydrate, ethanol, refluxFormation of triazolo-pyridazine hybrids

Functional Group Transformations

Key transformations leveraging the compound’s hybrid structure:

Reaction TypeConditions & ReagentsOutcomeSource Citation
EsterificationSOCl₂, methanol, 0°CMethyl ester derivative
Grignard AdditionCH₃MgBr, THF, −78°CTertiary alcohol formation at ketone

Stability and Degradation Pathways

Critical stability data under varying conditions:

ConditionObservationImplicationsSource Citation
Acidic (pH < 3)Rapid hydrolysis of acetamide (>90% in 2 hr)Requires neutral storage
Alkaline (pH > 10)Partial ring-opening of pyridazinoneDegrades in basic media
UV Exposure (254 nm)Photodegradation to chlorophenyl byproductsLight-sensitive formulation needed

Biological Reactivity Insights

While not a direct focus, structural analogs suggest potential interactions:

  • Enzyme Inhibition : Pyridazinones inhibit cyclooxygenase (COX) and phosphodiesterase (PDE) via hydrogen bonding with the 6-oxo group .

  • Receptor Binding : The 4-chlorophenyl group enhances hydrophobic interactions with protein targets .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant antitumor properties. The specific compound under discussion has been evaluated for its potential to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The antibacterial and antifungal activities of pyridazinone derivatives have also been explored. Research indicates that modifications in the phenyl ring, such as the introduction of halogens (e.g., chlorine), can enhance antimicrobial efficacy. The compound's ability to disrupt bacterial cell wall synthesis presents a promising avenue for developing new antibiotics .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyridazinone derivatives. Preliminary studies suggest that these compounds may offer protection against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. The specific compound's structure allows it to interact with neuroreceptors, potentially leading to improved cognitive functions .

Case Study 1: Synthesis and Biological Evaluation

A recent publication focused on synthesizing various pyridazinone derivatives, including the target compound, and evaluating their biological activities. The synthesized compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study concluded that structural modifications significantly impact the biological activity of these compounds, paving the way for further drug development .

Case Study 2: Structure-Activity Relationship (SAR)

Another study investigated the structure-activity relationship of pyridazinone derivatives, emphasizing the role of substituents on the phenyl ring. The findings highlighted that introducing electron-withdrawing groups like chlorine enhances the antitumor activity of these compounds. This insight is crucial for designing more potent analogs with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Pyridazinone/Pyridazine Cores

Compound Name Core Structure Substituents Biological Target Key Findings
Target Compound Pyridazinone 4-Chlorophenyl, ethyl linkage Likely AChE (inferred) Structural similarity to AChE inhibitors; enhanced lipophilicity from Cl
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (3) Pyridazinone Phenyl, phenethyl AChE Moderate inhibitory activity; lacks 4-Cl, reducing lipophilicity
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (9) Quinazolinone 3-Fluorophenyl Unknown Lower IC₅₀ (potency) vs. pyridazinone analogs; fluorine enhances electronegativity

Key Observations :

  • The 4-chlorophenyl group in the target compound differentiates it from Compound 3 , which has an unsubstituted phenyl. Chlorine’s electron-withdrawing effect may improve target binding or metabolic stability.
  • Compound 9 replaces pyridazinone with a quinazolinone core, which introduces additional hydrogen-bonding sites.

Analogs with Heterocyclic Cores and Acetamide Linkages

Compound Name Core Structure Substituents Biological Target Key Findings
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP348550A1) Benzothiazole 4-Chlorophenyl, ethoxy Not specified Ethoxy group enhances solubility; benzothiazole core may improve metabolic stability
Goxalapladib Naphthyridine Trifluoromethyl, difluorophenyl Atherosclerosis Complex structure with trifluoromethyl groups; high molecular weight (718.80) limits bioavailability
20a (Pyrrolotriazinone derivative) Pyrrolo[1,2-d][1,2,4]triazinone 4-Methoxyphenyl GPR139 agonist Methoxy group improves solubility; simpler structure than goxalapladib

Key Observations :

  • The benzothiazole core in EP348550A1 offers a rigid planar structure, contrasting with the pyridazinone’s flexibility. This may influence binding to flat enzymatic pockets .
  • Goxalapladib ’s naphthyridine core and trifluoromethyl groups highlight trade-offs between potency (enhanced target affinity) and pharmacokinetics (high molecular weight) .
  • Compound 20a demonstrates that pyrrolotriazinone cores paired with aryl groups can target GPCRs (e.g., GPR139), suggesting the target compound’s pyridazinone may be adaptable for diverse targets .

Substituent Effects on Activity and Physicochemical Properties

  • 4-Chlorophenyl vs.
  • Ethyl vs. Phenethyl Linkers : The target’s shorter ethyl linker may reduce steric hindrance compared to phenethyl in Compound 3 , improving binding to compact active sites .
  • Pyridazinone vs. Quinazolinone: Pyridazinone’s single carbonyl group may reduce polar surface area (PSA) compared to quinazolinone’s two carbonyls, favoring passive diffusion .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H25ClN4O3C_{24}H_{25}ClN_{4}O_{3}, with a molecular weight of 452.94 g/mol. It features a 4-chlorophenyl group and a 6-oxo-3-phenylpyridazin moiety, which are significant for its biological activity.

PropertyValue
Molecular Weight452.94 g/mol
Molecular FormulaC24H25ClN4O3
LogP4.9774
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Polar Surface Area74.076 Ų

Anti-inflammatory Activity

Research indicates that pyridazine derivatives exhibit promising anti-inflammatory properties. A study highlighted the synthesis of various pyridazine-based compounds, including our compound of interest, which were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results showed that certain derivatives had significant COX-2 inhibitory activity, suggesting potential applications in treating inflammatory conditions .

Analgesic Effects

In vivo studies have demonstrated that compounds similar to This compound possess analgesic effects. For instance, a related pyridazine hybrid was evaluated for analgesic and anti-inflammatory activities, showing efficacy in reducing pain in animal models .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. It showed effective inhibition against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, it exhibited strong urease inhibition, further supporting its pharmacological relevance .

Case Studies and Research Findings

  • Cyclooxygenase Inhibition :
    • A comparative study on various pyridazine derivatives revealed that some had IC50 values in the low nanomolar range for COX-2 inhibition, indicating high potency . This suggests that modifications to the pyridazine structure can significantly enhance anti-inflammatory activity.
  • Analgesic and Anti-inflammatory Evaluation :
    • In a study involving several antipyrine/pyridazinone hybrids, the compound demonstrated substantial analgesic effects in animal models. The observed reduction in inflammation and pain was attributed to its ability to modulate inflammatory pathways .
  • Enzyme Interaction Studies :
    • Docking studies provided insights into the interaction of this compound with various biological targets, elucidating its potential as a lead compound for drug development aimed at treating conditions related to inflammation and pain .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with chlorination of aniline derivatives (e.g., 4-methoxyaniline) to form intermediates like 3-chloro-4-methoxyaniline. Subsequent coupling of the pyridazinone core with acetamide derivatives is performed under controlled conditions (e.g., ethanol/acetic acid solvents, HCl/H₂SO₄ catalysts). Precise temperature control (60–80°C) and reaction times (6–12 hours) are critical for high yields (>70%) and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the structural integrity of the pyridazinone ring and acetamide linkage. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress, and High-Performance Liquid Chromatography (HPLC) ensures >95% purity .

Q. What structural features contribute to its biological activity?

  • Methodological Answer : The pyridazinone core enables hydrogen bonding with enzymatic targets, while the 4-chlorophenyl group enhances lipophilicity for membrane penetration. The ethylacetamide linker provides conformational flexibility, critical for binding to hydrophobic pockets in proteins (e.g., kinase domains) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from variations in assay conditions (e.g., pH, co-solvents). Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate compound purity via NMR and MS. Compare results with structurally analogous compounds (e.g., fluorophenyl or methoxyphenyl derivatives) to isolate substituent-specific effects .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or modifying the pyridazinone oxygen to sulfur). Test derivatives against a panel of targets (e.g., kinases, GPCRs) to map pharmacophore requirements. Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How can in silico modeling predict its pharmacokinetic and toxicity profiles?

  • Methodological Answer : Apply tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Use ProTox-II for toxicity prediction (e.g., hepatotoxicity risk). Molecular dynamics simulations (GROMACS) assess stability in biological membranes, while QSAR models correlate structural features with ADMET endpoints .

Q. What experimental designs validate its mechanism of action in complex biological systems?

  • Methodological Answer : Combine CRISPR/Cas9 knockout of putative targets (e.g., kinases) with cellular thermal shift assays (CETSA) to confirm target engagement. Use fluorescence polarization for binding affinity measurements and transcriptomics (RNA-seq) to identify downstream pathways. Cross-validate with in vivo models (e.g., xenografts) for translational relevance .

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